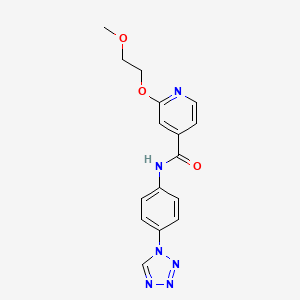
5-クロロ-1H-インドール-3-プロパンアミン塩酸塩 (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, specifically, is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a reagent in chemical processes.
作用機序
Target of Action
The primary targets of indole derivatives, such as 1H-Indole-3-propanamine, 5-chloro-, hydrochloride (1:1), are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The interaction of indole derivatives with their targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Other derivatives have demonstrated anti-inflammatory and analgesic activities . .
Result of Action
The molecular and cellular effects of indole derivatives’ action are diverse due to their broad-spectrum biological activities . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride typically involves the chlorination of 1H-indole-3-propanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the indole ring. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indole derivatives.
類似化合物との比較
Similar Compounds
1H-Indole-3-propanamine: Lacks the chlorine atom at the 5-position.
5-Chloro-1H-indole: Lacks the propanamine side chain.
1H-Indole-3-carboxylic acid: Contains a carboxylic acid group instead of the propanamine side chain.
Uniqueness
3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride is unique due to the presence of both the 5-chloro substituent and the propanamine side chain. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds.
特性
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13;/h3-4,6-7,14H,1-2,5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIHSKKCHZBDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Azaspiro[2.5]octan-7-ol](/img/structure/B2444392.png)


![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2444395.png)
![Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2444396.png)



![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)
![5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2444403.png)
![(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2444406.png)
![methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate](/img/structure/B2444408.png)
![6-(2-chloro-6-fluorobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2444410.png)
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2444414.png)
